N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H16ClFN2O5 and its molecular weight is 478.86. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research by (Bhoi et al., 2015) on derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in the development of new antibacterial drugs.
Peripheral Benzodiazepine Receptor Ligands
(Chaki et al., 1999) investigated compounds for their binding characteristics to peripheral benzodiazepine receptors. Their findings suggest the utility of these compounds in understanding the physiological relevance of peripheral benzodiazepine receptors, which could have implications for neurological studies and therapeutic applications.
Anticancer Activity
Derivatives similar to the compound have shown promise in anticancer research. For instance, (Fallah-Tafti et al., 2011) studied thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These compounds showed potential as selective Src substrate binding site inhibitors, which could be leveraged in cancer therapy.
Molecular Docking and Biological Potentials
Research into the molecular docking and biological potentials of benzothiazolinone acetamide analogs, as discussed by (Mary et al., 2020), indicates the versatility of these compounds. Their study focused on light harvesting efficiency and potential applications in photovoltaic cells, as well as interactions with biological targets like COX1, showcasing the broad range of scientific research applications for such compounds.
Synthesis and Evaluation of Novel Derivatives
The synthesis and evaluation of novel derivatives, such as those described by (Mehta et al., 2019), highlight the ongoing interest in exploring the pharmaceutical applications of these compounds. Their work on quinazolin-3(4H)-yl acetamide derivatives for antimicrobial and anticancer activities underscores the compound's potential in medicinal chemistry.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClFN2O5/c26-15-3-7-20-18(9-15)25(32)19(24(31)14-1-4-16(27)5-2-14)11-29(20)12-23(30)28-17-6-8-21-22(10-17)34-13-33-21/h1-11H,12-13H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZAGZIRJOFAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)Cl)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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